molecular formula C12H12F2N4 B2845402 3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-64-6

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2845402
CAS No.: 1159553-64-6
M. Wt: 250.253
InChI Key: DFUQSNQHBFZQMM-UHFFFAOYSA-N
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Description

“3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular weight of 250.25 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives has been reported . The synthesis involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . All the target compounds were synthesized in excellent yields under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of two carbon and three nitrogen atoms in the triazole ring, which are readily capable of binding in the biological system with a variety of enzymes and receptors .


Physical and Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound 3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is related to various derivatives that have been extensively studied for their synthesis and potential applications in medicinal chemistry. Here are some notable findings:

  • Synthesis of Anticancer Drugs

    One study detailed the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, a closely related compound, as an intermediate for the synthesis of small molecule anticancer drugs. The synthetic route involved substitution, acylation, cyclization, and chlorination reactions, with a total yield of 76.57% (Zhang et al., 2019).

  • Anticonvulsant Activity

    Another study synthesized derivatives of triazolo[4,3-a]pyrazines and tested their anticonvulsant activity. Certain derivatives exhibited potent activity against maximal electroshock-induced seizures in rats. This study highlights the potential of triazolo[4,3-a]pyrazine derivatives as bioisosteres of the purine ring for anticonvulsant activity (Kelley et al., 1995).

  • Antimicrobial and Antifungal Activities

    Research into pyrazoline and pyrazole derivatives, including structures based on the triazolo[4,3-a]pyrazine scaffold, showed significant antibacterial and antifungal activities. These compounds offer a promising avenue for the development of new antimicrobial agents (Hassan, 2013).

  • Cardiovascular Agents

    The cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural resemblance to triazolo[4,3-a]pyrazines, were explored, with some compounds showing promising coronary vasodilating and antihypertensive activities. This suggests potential applications of related compounds in cardiovascular disease treatment (Sato et al., 1980).

Fluorinated Derivatives in Medicinal Chemistry

  • Fluorine in Drug Design: The introduction of fluorine atoms into the pyrazolo[5,1-c][1,2,4]benzotriazine system was studied to evaluate the binding properties at the benzodiazepine site on the GABA(A) receptor. The study highlights the role of fluorine in enhancing pharmacological activity and metabolic stability, pointing to the importance of fluorinated derivatives in drug design (Guerrini et al., 2010).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-[(2,3-difluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4/c13-9-3-1-2-8(12(9)14)6-10-16-17-11-7-15-4-5-18(10)11/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUQSNQHBFZQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=C(C(=CC=C3)F)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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